4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid is a derivative of 4-amino-3-hydroxybutanoic acid (GABOB). It serves as a protected form of GABOB, with the tert-butoxycarbonyl (Boc) group protecting the amine functionality. This protection is crucial in peptide synthesis, allowing for controlled and selective reactions. []
This compound falls under the category of amino acids, specifically as a protected amino acid due to the presence of the tert-butoxycarbonyl group. It is classified as an intermediate in organic synthesis and is particularly useful in peptide synthesis due to its stability and ease of deprotection.
The synthesis of 4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid typically involves several key steps:
The molecular formula for 4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid is C₉H₁₇NO₅, with a molecular weight of 219.24 g/mol.
Nuclear Magnetic Resonance (NMR) spectroscopy provides insights into the compound's structure, revealing chemical shifts that correspond to different functional groups within the molecule .
4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid participates in various chemical reactions:
These reactions are crucial for modifying the compound for specific applications in peptide synthesis and other organic transformations.
The mechanism of action for 4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid primarily involves its role as a protected amino acid in peptide synthesis:
4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid has several significant applications across various fields:
The emergence of 4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid (CAS: 120021-39-8) as a pivotal building block in organic synthesis traces to the late 20th century, coinciding with advances in peptide mimetic design. This compound, characterized by its molecular formula C₉H₁₇NO₅ and molecular weight of 219.23 g/mol, incorporates two critical functional handles: a tert-butoxycarbonyl (Boc)-protected amine and a β-hydroxy carboxylic acid motif [1] [4]. The Boc group—introduced via di-tert-butyl dicarbonate (Boc anhydride)—revolutionized its utility by enabling orthogonal deprotection under acidic conditions (e.g., trifluoroacetic acid), thus preventing racemization during iterative peptide couplings [1]. Early industrial-scale production leveraged Corynebacterium glutamicum fermentation, but enantioselective synthesis soon dominated, achieving >97% ee via nickel complexes with chiral tridentate ligands derived from proline [1]. Key milestones include:
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
CAS Number (R-enantiomer) | 120021-39-8 | [1] |
Molecular Formula | C₉H₁₇NO₅ | [1] [4] |
Molecular Weight | 219.23 g/mol | [1] |
IUPAC Name (R-enantiomer) | (3R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | [1] |
Canonical SMILES | CC(C)(C)OC(=O)NCC(CC(=O)O)O | [1] |
This β-amino acid derivative excels in constructing non-hydrolyzable peptide backbones due to its hydroxyl group’s capacity for hydrogen bonding and stereochemical precision. The (R)-enantiomer (specified by SMILES: CC(C)(C)OC(=O)NC[C@@H](CC(=O)O)O
) is indispensable for synthesizing bioactive conformations unattainable via proteinogenic amino acids [1] [4]. Case studies highlight its impact:
The compound’s versatility spans three strategic domains:
Table 2: Synthetic Methodologies and Performance
Synthesis Method | Enantiomeric Excess | Catalyst/System | Reference |
---|---|---|---|
Nickel-Chiral Ligand Complex | >97% | Fluorinated proline derivative | [1] |
Enantioselective Extraction | 85–90% | Sterically hindered ketone | [1] |
Asymmetric Transfer Amination | 83–98% | Spiro phosphoric acid | [1] |
Synergistic Photoredox-Biocatalysis | >99% de, >99% ee | Pyridoxal radical enzyme | [1] |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: